(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide
Brand Name: Vulcanchem
CAS No.: 476316-69-5
VCID: VC4420932
InChI: InChI=1S/C16H12N4O5S2/c17-27(24,25)12-6-7-13-14(9-12)26-16(18-13)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H2,17,24,25)(H,18,19,21)/b8-3+
SMILES: C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Molecular Formula: C16H12N4O5S2
Molecular Weight: 404.42

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide

CAS No.: 476316-69-5

Cat. No.: VC4420932

Molecular Formula: C16H12N4O5S2

Molecular Weight: 404.42

* For research use only. Not for human or veterinary use.

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide - 476316-69-5

Specification

CAS No. 476316-69-5
Molecular Formula C16H12N4O5S2
Molecular Weight 404.42
IUPAC Name (E)-3-(4-nitrophenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)prop-2-enamide
Standard InChI InChI=1S/C16H12N4O5S2/c17-27(24,25)12-6-7-13-14(9-12)26-16(18-13)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H2,17,24,25)(H,18,19,21)/b8-3+
Standard InChI Key WMROHHGBQQZOTI-FPYGCLRLSA-N
SMILES C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]

Introduction

Synthesis and Preparation

The synthesis of compounds like (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide typically involves multi-step reactions. These may include the preparation of the benzothiazole core, followed by the introduction of the sulfamoyl group and the attachment of the acrylamide moiety. The specific synthesis route would depend on the availability of starting materials and the desired yield and purity of the final product.

Biological Activities

While specific biological activity data for (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide is not available, compounds with similar structures have shown promise in various biological assays:

  • Antimicrobial Activity: Compounds containing benzothiazole and sulfamoyl groups have been reported to exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: The presence of nitro and sulfamoyl groups could potentially contribute to anticancer activity, as these groups are known to interact with biological targets relevant to cancer therapy .

Research Findings and Future Directions

Given the lack of specific data on (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide, future research should focus on its synthesis, characterization, and biological evaluation. This could involve:

  • Synthesis Optimization: Developing efficient synthesis protocols to obtain high yields and purity.

  • Biological Screening: Evaluating the compound's activity against various microbial and cancer cell lines.

  • Molecular Modeling: Conducting molecular docking studies to predict potential binding sites and interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator